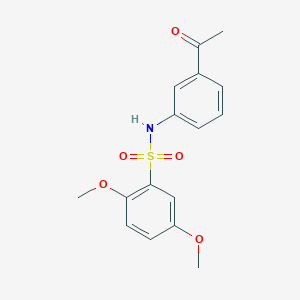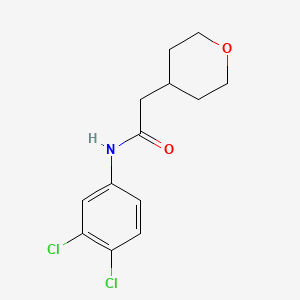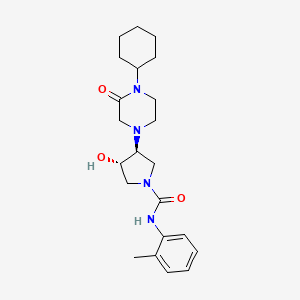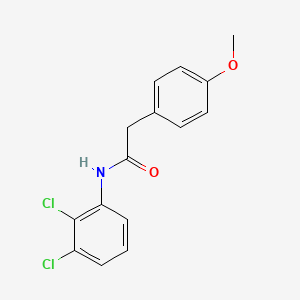![molecular formula C17H20N4O B5652061 (3-{[5-(1H-benzimidazol-6-yl)pyridin-2-yl]oxy}propyl)dimethylamine](/img/structure/B5652061.png)
(3-{[5-(1H-benzimidazol-6-yl)pyridin-2-yl]oxy}propyl)dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-{[5-(1H-benzimidazol-6-yl)pyridin-2-yl]oxy}propyl)dimethylamine, also known as BIPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BIPD belongs to the class of benzimidazole derivatives and is widely used in the synthesis of various organic compounds.
Mecanismo De Acción
The exact mechanism of action of (3-{[5-(1H-benzimidazol-6-yl)pyridin-2-yl]oxy}propyl)dimethylamine is not well understood. However, it is believed to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells and bacteria.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria. Moreover, this compound has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-{[5-(1H-benzimidazol-6-yl)pyridin-2-yl]oxy}propyl)dimethylamine has several advantages as a research tool. It is relatively easy to synthesize and has a high purity. Moreover, it has a wide range of potential applications in various fields. However, its limitations include its toxicity and potential side effects, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on (3-{[5-(1H-benzimidazol-6-yl)pyridin-2-yl]oxy}propyl)dimethylamine. One area of interest is the development of new derivatives with improved activity and reduced toxicity. Moreover, this compound could be used as a lead compound for the development of new drugs for the treatment of cancer and bacterial infections. Finally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a research tool and as a lead compound for the development of new drugs.
Métodos De Síntesis
The synthesis of (3-{[5-(1H-benzimidazol-6-yl)pyridin-2-yl]oxy}propyl)dimethylamine involves the reaction between 2-(bromomethyl)-5-(1H-benzimidazol-6-yl)pyridine and N,N-dimethylethylenediamine in the presence of potassium carbonate. The reaction yields this compound as a white solid with a high purity.
Aplicaciones Científicas De Investigación
(3-{[5-(1H-benzimidazol-6-yl)pyridin-2-yl]oxy}propyl)dimethylamine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have antitumor activity and can inhibit the growth of cancer cells in vitro. Moreover, this compound has been found to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
3-[5-(3H-benzimidazol-5-yl)pyridin-2-yl]oxy-N,N-dimethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-21(2)8-3-9-22-17-7-5-14(11-18-17)13-4-6-15-16(10-13)20-12-19-15/h4-7,10-12H,3,8-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIHOTZNIZRXJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=NC=C(C=C1)C2=CC3=C(C=C2)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-anilino-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5651982.png)
![3-(3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-indole](/img/structure/B5651990.png)
![N-{3-methyl-1-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]butyl}-2-thiophenecarboxamide](/img/structure/B5651991.png)

![2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5652008.png)


![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B5652030.png)
![1-{2-[2-(5-methylisoxazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5652037.png)

![N,N-dimethyl-3-[(2-oxo-3,4-dihydroquinolin-1(2H)-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5652050.png)
![ethyl 5-phenyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5652055.png)
![N-[4-(dimethylamino)benzyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5652067.png)
![2-adamantyl[2-(4-morpholinyl)ethyl]amine](/img/structure/B5652072.png)